molecular formula C29H48O3 B072384 6-Oxocholestan-3-yl acetate CAS No. 1256-83-3

6-Oxocholestan-3-yl acetate

Cat. No.: B072384
CAS No.: 1256-83-3
M. Wt: 444.7 g/mol
InChI Key: QGGRDHGCNNAWIE-XVDRVFFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxocholestan-3-yl acetate is a steroid derivative with the IUPAC name [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate This compound is part of the cholestane family and is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxocholestan-3-yl acetate typically involves the acetylation of 6-oxocholestan-3beta-ol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from cholesterol or other sterol precursors. The process includes oxidation, reduction, and acetylation steps, each requiring specific reagents and conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxocholestan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to a hydroxyl group.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acetyl chloride (CH3COCl) or other acylating agents can be used for substitution reactions.

Major Products:

    Oxidation: 6-Oxo derivatives or carboxylic acids.

    Reduction: 6-Hydroxycholestan-3beta-ol acetate.

    Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

6-Oxocholestan-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studies often focus on its role in cellular processes and its potential as a biochemical marker.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 6-Oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid metabolism and influence cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cholesterol biosynthesis and steroid hormone regulation .

Comparison with Similar Compounds

    Cholestanol: A saturated derivative of cholesterol.

    Cholesterol: A precursor to steroid hormones and bile acids.

    Cholesteryl acetate: An ester of cholesterol with acetic acid.

Uniqueness: 6-Oxocholestan-3-yl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

1256-83-3

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1

InChI Key

QGGRDHGCNNAWIE-XVDRVFFOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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